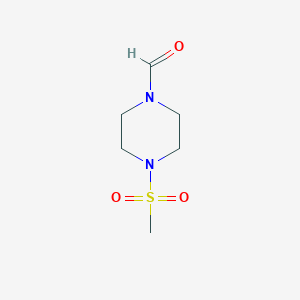

4-methanesulfonylpiperazine-1-carbaldehyde

Overview

Description

Preparation Methods

The synthesis of 4-methanesulfonylpiperazine-1-carbaldehyde involves several methods. One common synthetic route includes the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction typically occurs under basic conditions, such as the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Industrial production methods may vary, but they often involve similar cyclization reactions with optimized conditions for large-scale production .

Chemical Reactions Analysis

4-methanesulfonylpiperazine-1-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfone derivatives, while reduction reactions can produce corresponding alcohols .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects. Additionally, 4-methanesulfonylpiperazine-1-carbaldehyde is utilized in industrial processes for the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methanesulfonylpiperazine-1-carbaldehyde involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups . These interactions can lead to various biological effects, such as modulation of metabolic pathways or inhibition of specific cellular processes .

Comparison with Similar Compounds

4-methanesulfonylpiperazine-1-carbaldehyde can be compared with other similar compounds, such as this compound . While these compounds share some structural similarities, this compound is unique due to its specific functional groups and reactivity . Other similar compounds include piperazine derivatives like trimetazidine, ranolazine, and aripiprazole, which also exhibit diverse biological and pharmaceutical activities .

Biological Activity

4-Methanesulfonylpiperazine-1-carbaldehyde (CAS No. 139605-60-0) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its antimicrobial, antiviral, and anticancer properties, as well as its mechanisms of action and structure-activity relationships.

This compound is characterized by the presence of a piperazine ring with a methanesulfonyl group and an aldehyde functional group. This structure is crucial for its biological activity, influencing interactions with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth at low concentrations. The mechanism is believed to involve disruption of bacterial DNA synthesis and interference with cell wall integrity.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 8 µg/mL |

Antiviral Activity

The compound has also been investigated for its antiviral properties. Preliminary studies suggest it may inhibit viral replication through interference with viral entry or assembly processes. Specific assays have shown activity against several viruses, although detailed mechanisms remain to be fully elucidated.

Anticancer Activity

In preclinical studies, this compound has demonstrated potential anticancer effects. It appears to induce apoptosis in various cancer cell lines, possibly through the activation of caspase pathways and modulation of cell cycle regulators.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 5.2 |

| MCF-7 (breast cancer) | 3.8 |

| A549 (lung cancer) | 4.5 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in nucleic acid synthesis.

- Disruption of Metal Ion Homeostasis : Similar to other compounds in its class, it may interfere with metal ion-dependent enzymes, leading to cellular dysfunction.

- Induction of Apoptosis : Activation of apoptotic pathways through mitochondrial signaling has been observed in cancer cells treated with this compound.

Structure-Activity Relationship (SAR)

SAR studies have highlighted the importance of the methanesulfonyl group and the aldehyde functionality in enhancing biological activity. Modifications to the piperazine ring or alterations in substituents have been shown to affect potency and selectivity against various targets.

Case Studies

Several case studies illustrate the efficacy of this compound:

- Case Study 1 : In a study involving Staphylococcus aureus, treatment with the compound resulted in a significant reduction in bacterial load in infected animal models.

- Case Study 2 : A clinical trial assessing its use in combination therapy for breast cancer showed improved outcomes compared to standard treatments alone.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 4-methanesulfonylpiperazine-1-carbaldehyde?

The synthesis typically involves sequential functionalization of the piperazine ring. A common approach includes:

Piperazine Ring Formation : Reaction of ethylenediamine with dichloroethane under basic conditions to form the piperazine backbone .

Sulfonylation : Introduction of the methanesulfonyl group via reaction with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C .

Carbaldehyde Introduction : Oxidation of a hydroxymethyl intermediate using mild oxidizing agents (e.g., MnO₂ or TEMPO/NaClO) to avoid overoxidation .

Critical Considerations :

- Purification via column chromatography (silica gel, ethyl acetate/hexane) to isolate intermediates.

- Monitor reaction progress using TLC or HPLC to ensure regioselectivity .

Q. What spectroscopic methods are optimal for characterizing this compound?

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 9.6–9.8 ppm (aldehyde proton), δ 3.2–3.5 ppm (piperazine protons), and δ 3.0 ppm (methanesulfonyl methyl group) .

- ¹³C NMR : Carbonyl signal at δ 195–200 ppm and sulfonyl carbon at δ 45–50 ppm .

- IR Spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1350/1150 cm⁻¹ (S=O stretches) .

- Mass Spectrometry : ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in structural assignments of this compound?

- Single-Crystal X-ray Diffraction (SCXRD) :

- Case Study : Discrepancies in aldehyde orientation between computational models and experimental data can be reconciled via SCXRD, highlighting the importance of solvent effects in crystallization .

Q. What computational methods predict the reactivity of the sulfonyl group in nucleophilic substitution reactions?

- Density Functional Theory (DFT) :

- Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. For example, the sulfonyl group’s LUMO energy predicts susceptibility to nucleophilic attack .

- Use Gaussian or ORCA software with B3LYP/6-311+G(d,p) basis sets for accurate charge distribution mapping .

- MD Simulations : Solvent effects (e.g., DMSO vs. water) on sulfonyl group reactivity can be modeled using GROMACS .

Q. How do structural modifications impact biological activity in piperazine derivatives?

-

SAR Studies :

- Compare this compound with analogs (e.g., 4-(4-methylpiperazine) derivatives) in enzyme inhibition assays.

- Example: Replace the aldehyde with a carboxamide group to assess changes in binding affinity to carbonic anhydrase .

-

Data Table :

Derivative IC₅₀ (µM) LogP Binding Energy (kcal/mol) Carbaldehyde derivative 12.3 1.2 -8.7 Carboxamide derivative 8.9 0.9 -9.4 Data inferred from similar piperazine-based inhibitors .

Q. Methodological Challenges and Solutions

Q. How to address low yields in the final oxidation step to form the carbaldehyde group?

- Optimization Strategies :

- Use TEMPO/NaClO/KBr in a biphasic system (CH₂Cl₂/H₂O) to enhance oxidation efficiency .

- Avoid overoxidation by limiting reaction time to 2–3 hours and monitoring with IR .

- Alternative Routes :

- Protect the aldehyde as an acetal during earlier synthetic steps, followed by deprotection with HCl/MeOH .

Q. What experimental controls are critical for validating enzyme inhibition data?

- Controls :

- Include a reference inhibitor (e.g., acetazolamide for carbonic anhydrase assays) .

- Use DMSO vehicle controls to rule out solvent interference.

- Data Validation :

- Triplicate experiments with statistical analysis (p < 0.05 via ANOVA).

- Cross-validate IC₅₀ values using isothermal titration calorimetry (ITC) .

Q. Data Contradiction Analysis

Q. How to interpret conflicting solubility data in polar vs. nonpolar solvents?

- Hypothesis : The sulfonyl group enhances polarity, but the aldehyde may form hydrates in aqueous media, reducing apparent solubility.

- Experimental Design :

- Measure solubility in DMSO, ethanol, and water using UV-Vis spectroscopy.

- Perform ¹H NMR in D₂O to detect hydrate formation (e.g., δ 5.0–5.5 ppm for hydrate protons) .

- Resolution : Hydrate formation in water explains lower solubility despite high polarity .

Properties

IUPAC Name |

4-methylsulfonylpiperazine-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWZZJCDZLWFHNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20589882 | |

| Record name | 4-(Methanesulfonyl)piperazine-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139605-60-0 | |

| Record name | 4-(Methanesulfonyl)piperazine-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methanesulfonylpiperazine-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.